4,5-Difluoro-2-methylbenzonitrile 4,5-Difluoro-2-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 1003708-82-4
VCID: VC2799406
InChI: InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
SMILES: CC1=CC(=C(C=C1C#N)F)F
Molecular Formula: C8H5F2N
Molecular Weight: 153.13 g/mol

4,5-Difluoro-2-methylbenzonitrile

CAS No.: 1003708-82-4

Cat. No.: VC2799406

Molecular Formula: C8H5F2N

Molecular Weight: 153.13 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluoro-2-methylbenzonitrile - 1003708-82-4

Specification

CAS No. 1003708-82-4
Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
IUPAC Name 4,5-difluoro-2-methylbenzonitrile
Standard InChI InChI=1S/C8H5F2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3
Standard InChI Key NEUWJWYFYDQUMY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C#N)F)F
Canonical SMILES CC1=CC(=C(C=C1C#N)F)F

Introduction

Physical and Chemical Properties

Based on comparable fluorinated benzonitriles, 4,5-Difluoro-2-methylbenzonitrile likely exhibits the following properties:

Physical Properties

PropertyPredicted ValueBasis for Prediction
AppearanceWhite to cream-colored crystalline solidBased on 4-Fluoro-2-methylbenzonitrile appearance
Molecular WeightApproximately 153 g/molCalculated from molecular formula C₈H₅F₂N
Melting Point45-75°CEstimated from 4-Fluoro-2-methylbenzonitrile (70-74°C) and 2,4-Difluoro-5-methylbenzonitrile (43-50°C)
SolubilityLikely soluble in organic solvents (toluene, ethanol)Based on solubility properties of similar fluorinated benzonitriles

The presence of two fluorine atoms would likely modify the physicochemical properties compared to mono-fluorinated analogs, potentially increasing lipophilicity while affecting crystal packing and melting point characteristics.

Chemical Reactivity

The compound's chemical behavior would be influenced by:

  • The electron-withdrawing effect of the nitrile group

  • The electronic and steric effects of the two fluorine substituents

  • The electronic contribution of the methyl group

These structural features would affect the compound's reactivity in nucleophilic aromatic substitution reactions, which are common for fluorinated aromatic compounds .

Synthesis Methods

Reaction Conditions

Based on the synthesis of 4-Fluoro-2-methylbenzonitrile, the following reaction conditions might be applicable:

Reaction StepReagentsConditionsNotes
Oxime FormationHydroxylamine hydrochloride, N,N-diisopropylethylamineEthanol, 20-25°C, 4 hoursThe base can be selected from various options including triethylamine or pyridine
DehydrationSodium bisulfate monohydrateToluene, 110-115°CAlternative reagents include phosphorous pentoxide or concentrated sulfuric acid
PurificationToluene/hexane mixtureCrystallizationFinal product would likely require recrystallization for high purity

Applications and Uses

Pharmaceutical Applications

As a fluorinated benzonitrile, 4,5-Difluoro-2-methylbenzonitrile would have potential applications as:

  • An intermediate in the synthesis of pharmaceutical active ingredients

  • A building block for medicinal chemistry research

  • A potential precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors

The related compound 4-Fluoro-2-methylbenzonitrile is documented as an essential building block for trelagliptin succinate, which is used in the treatment of type II diabetes .

Materials Science Applications

Based on the applications of similar compounds, 4,5-Difluoro-2-methylbenzonitrile might serve as:

  • A building block for thermally activated delayed fluorescence (TADF) emitters

  • A precursor for materials used in organic light-emitting diodes (OLEDs)

  • A component in specialty polymers and liquid crystals

The presence of two fluorine atoms could potentially enhance thermal stability and modify electronic properties compared to mono-fluorinated analogs used in OLED research .

Analytical Characterization

Standard analytical techniques for characterizing 4,5-Difluoro-2-methylbenzonitrile would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Mass Spectrometry

  • Infrared Spectroscopy (IR)

  • X-ray Crystallography

  • High-Performance Liquid Chromatography (HPLC)

The spectral profile would show characteristic signals for the aromatic protons, methyl group, and the effects of the fluorine substituents on the aromatic ring system.

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